spectroscopic data for 5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione
spectroscopic data for 5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione
Section 1: Introduction & Significance
5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione belongs to the dithiolethione class, a group of sulfur-containing heterocyclic compounds recognized for their significant biological activities. Dithiolethiones are notable for their ability to increase cellular levels of glutathione (GSH), a critical endogenous antioxidant.[1][2] This mechanism underlies their potential as neuroprotective agents and provides a strong rationale for their investigation in the context of diseases involving oxidative stress.[1][3] The core structure, a 1,2-dithiole-3-thione ring, is a privileged scaffold in medicinal chemistry, lending itself to a variety of substitutions that can modulate its pharmacological profile.[4][5]
The specific compound, 5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione, combines the dithiolethione core with a phenyl group at the 4-position and a mercapto group at the 5-position. These features are expected to influence its electronic properties, solubility, and interaction with biological targets. Accurate structural confirmation and purity assessment are paramount in drug development, making a thorough understanding of its spectroscopic signature essential for researchers. This guide provides a comprehensive overview of the expected spectroscopic data for this compound and outlines the standard methodologies for its acquisition and interpretation.
A key structural feature to consider is the potential for thione-thiol tautomerism, where the proton from the mercapto group can migrate to the thione sulfur. Spectroscopic analysis is crucial for determining the predominant form in a given state (solid or solution).[6][7]
Caption: General workflow for the spectroscopic characterization of a synthesized compound.
Section 3: The Spectroscopic Profile: A Predictive Analysis
As no complete experimental dataset for 5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione is readily available in the cited literature, this section provides a predictive analysis based on the known spectroscopic behavior of structurally similar dithiolethiones and sulfur-containing heterocycles. [7][8]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
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Expected Molecular Ion: The molecular formula is C₉H₆S₄. The calculated monoisotopic mass is approximately 257.92 g/mol . In an electron ionization (EI) spectrum, a prominent molecular ion peak (M⁺) would be expected at m/z ≈ 258. The presence of four sulfur atoms will produce a characteristic isotopic pattern (M+1, M+2), with the M+2 peak being unusually intense (approx. 18% of M⁺) due to the natural abundance of the ³⁴S isotope.
-
Expected Fragmentation: Key fragmentation pathways would likely involve the loss of sulfur atoms or related moieties.
| Predicted m/z | Proposed Fragment | Notes |
| ~258 | [C₉H₆S₄]⁺ (M⁺) | Molecular ion peak. The isotopic pattern is a key confirmation point. |
| ~225 | [M - SH]⁺ | Loss of the mercapto group radical. |
| ~196 | [M - S₂]⁺ | Loss of a disulfide unit from the ring. |
| ~154 | [C₈H₅S]⁺ | A plausible fragment resulting from significant ring cleavage. |
| ~121 | [C₆H₅CS]⁺ | Phenylthioketene cation, a common fragment in related structures. |
| ~77 | [C₆H₅]⁺ | Phenyl cation. |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule based on their characteristic vibrational frequencies. The key diagnostic region will help distinguish between the thiol and thione tautomers.
| Frequency Range (cm⁻¹) | Vibration | Expected Appearance & Notes |
| 3100 - 3000 | C-H (aromatic) stretch | Medium to weak bands. Characteristic of the phenyl group. |
| 2600 - 2550 | S-H (thiol) stretch | Key Diagnostic Peak. A weak but sharp band. Its presence strongly supports the mercapto (-SH) tautomer. [9]Its absence would suggest the thione form predominates. |
| 1600 - 1450 | C=C (aromatic/ring) stretch | Multiple medium to strong bands from the phenyl and dithiole rings. |
| 1250 - 1050 | C=S (thione) stretch | Key Diagnostic Peak. A strong band. The exact position is sensitive to the molecular environment. A strong signal in this region is characteristic of dithiolethiones. [7][10] |
| 770 - 730 & 710 - 690 | C-H (aromatic) out-of-plane bend | Strong bands indicating monosubstitution on the phenyl ring. |
| 550 - 450 | S-S (disulfide) stretch | Weak band, often difficult to assign definitively but characteristic of the 1,2-dithiole ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy The proton NMR spectrum is expected to be relatively simple, dominated by the signals from the phenyl group.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~13 - 15 | Singlet (broad) | 1H | -SH | The chemical shift of the thiol proton is highly variable, depending on solvent, concentration, and temperature. In its thione tautomer form, this would be an N-H proton and would appear in a similar downfield region. [7]It may exchange with D₂O. |
| ~7.3 - 7.6 | Multiplet | 5H | Phenyl H's | The five protons of the monosubstituted phenyl ring would appear as a complex multiplet. The exact chemical shifts and coupling patterns depend on the electronic influence of the dithiolethione ring. Data from analogous structures show these protons in this region. [11] |
¹³C NMR Spectroscopy The carbon NMR spectrum is crucial for confirming the core structure, especially the low-field signal of the thione carbon.
| Predicted Shift (δ, ppm) | Assignment | Notes |
| > 200 | C=S (Thione) | The C-3 carbon of the dithiolethione ring. This is a highly deshielded carbon and its signal in this downfield region is a key spectroscopic signature for this class of compounds. [7] |
| ~150 - 160 | C-S (C-5) | The C-5 carbon bearing the mercapto group. |
| ~130 - 140 | C-Ph (C-4) | The C-4 carbon attached to the phenyl group. |
| ~128 - 135 | Phenyl Carbons | Multiple signals are expected for the aromatic carbons. The signal for the ipso-carbon (the one attached to the dithiole ring) may be broader or have lower intensity. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Dithiolethiones are colored compounds due to the presence of the dithiolethione chromophore, which has characteristic electronic transitions.
-
Expected Absorptions: These compounds typically exhibit two or three strong absorption bands in the UV-Vis region.
-
π → π* transitions: Intense absorptions are expected in the 250-350 nm range, associated with the conjugated system of the phenyl and dithiole rings.
-
n → π* transition: A lower intensity, longer wavelength absorption band is expected, often extending into the visible region (>400 nm). This transition involves the non-bonding electrons on the sulfur atoms and is responsible for the characteristic color of these compounds. [12][13]
-
Section 4: Standard Experimental Protocols
The following protocols describe standard procedures for obtaining high-quality spectroscopic data.
Sample Preparation
-
General: Ensure the sample is dry and free of residual solvents from synthesis and purification, as these can interfere with analysis, particularly in NMR and IR spectroscopy.
-
For NMR: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often a good choice for this class of compounds due to its high polarity. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
For IR: For solid samples, the KBr pellet method is common. Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used directly on the solid powder.
-
For MS: Prepare a dilute solution (e.g., 1 mg/mL) in a suitable volatile solvent like methanol, acetonitrile, or dichloromethane for injection into the instrument.
-
For UV-Vis: Prepare a series of dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) in a UV-grade solvent (e.g., ethanol, acetonitrile, or cyclohexane) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0).
Mass Spectrometry Protocol
-
Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's guidelines using a standard calibration compound.
-
Method Setup: Choose an appropriate ionization method. Electron Ionization (EI) is suitable for providing fragmentation data, while Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are softer techniques useful for confirming the molecular ion. [14]3. Sample Injection: Inject the prepared sample solution into the instrument.
-
Data Acquisition: Acquire the mass spectrum over a suitable range (e.g., m/z 50-500).
-
Data Analysis: Identify the molecular ion peak and its isotopic pattern. Propose structures for the major fragment ions.
IR Spectroscopy Protocol (KBr Pellet)
-
Background Scan: Run a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.
-
Sample Preparation: Prepare the KBr pellet as described above.
-
Data Acquisition: Place the pellet in the sample holder and acquire the spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹.
-
Data Analysis: Process the spectrum (e.g., baseline correction) and identify the key vibrational bands corresponding to the functional groups.
NMR Spectroscopy Protocol
-
Instrument Preparation: Insert the sample tube into the NMR magnet. Ensure the instrument is locked on the solvent's deuterium signal and properly shimmed to achieve a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum. Typical parameters include a 30° or 90° pulse angle and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is a less sensitive nucleus, so a larger number of scans and a longer acquisition time will be required.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase and baseline correct the spectra. Integrate the ¹H signals and reference the chemical shifts to TMS.
UV-Vis Spectroscopy Protocol
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and record the absorption spectrum over a range of approximately 200-800 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) for each peak. If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert law.
Section 5: Data Interpretation & Structural Validation
The definitive structural confirmation of 5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione is achieved by synthesizing the information from all spectroscopic techniques.
-
Mass Spectrometry provides the molecular formula C₉H₆S₄ via high-resolution mass measurement of the molecular ion and its characteristic sulfur isotopic pattern.
-
IR Spectroscopy confirms the presence of the phenyl group (aromatic C-H and C=C stretches) and the dithiolethione core (C=S stretch). The critical observation is the S-H stretch around 2550-2600 cm⁻¹, which, if present, confirms the mercapto tautomer.
-
¹H NMR validates the presence of the monosubstituted phenyl ring (5H multiplet) and the labile thiol proton.
-
¹³C NMR is arguably the most decisive technique for the core structure, with the unambiguous downfield signal (>200 ppm) confirming the C=S thione group.
-
UV-Vis Spectroscopy confirms the extended chromophore system and is characteristic of the dithiolethione class.
Together, these data points create a unique spectroscopic fingerprint. Any deviation from the predicted values would suggest the presence of impurities, an alternative isomer, or the dominance of the tautomeric thione form, prompting further investigation.
Section 6: Conclusion
The spectroscopic characterization of 5-Mercapto-4-phenyl-3H-1,2-dithiole-3-thione relies on a multi-technique approach. While experimental data for this specific molecule is not widely published, a robust and reliable spectroscopic profile can be predicted based on established principles and data from closely related analogues. The key identifiers include the molecular ion with its unique sulfur isotopic signature in MS, the characteristic C=S and potentially S-H stretches in IR, the simple aromatic and labile proton signals in ¹H NMR, and the highly diagnostic downfield thione carbon signal in ¹³C NMR. This guide provides the foundational knowledge for researchers to confidently acquire, interpret, and validate the structure of this promising medicinal chemistry scaffold.
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